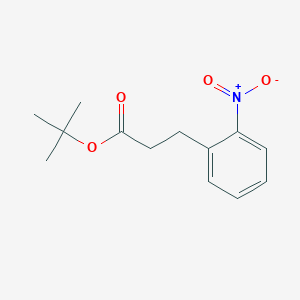

Tert-butyl 3-(2-nitrophenyl)propanoate

Description

Tert-butyl 3-(2-nitrophenyl)propanoate is an ester derivative featuring a tert-butyl ester group and a 2-nitrophenyl substituent attached to a propanoate backbone. The tert-butyl group confers steric bulk, enhancing stability against hydrolysis, while the ortho-nitro substituent on the phenyl ring introduces electron-withdrawing effects, influencing reactivity in electrophilic or nucleophilic reactions .

Properties

IUPAC Name |

tert-butyl 3-(2-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAYLFZYMHZAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-nitrophenyl)propanoate typically involves the esterification of 3-(2-nitrophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-nitrophenyl)propanoate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 3-(2-Aminophenyl)propanoate.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Hydrolysis: 3-(2-Nitrophenyl)propanoic acid.

Scientific Research Applications

Tert-butyl 3-(2-nitrophenyl)propanoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)

Structural Differences :

- Ester Group : Ethyl ester vs. tert-butyl ester in the target compound.

- Nitro Position : Meta (3-position) on the phenyl ring vs. ortho (2-position).

- Propanoate Backbone: Contains a 3-oxo (keto) group absent in the target compound.

Functional Implications :

- The ethyl ester is less sterically hindered than tert-butyl, making it more prone to hydrolysis.

- The meta-nitro group reduces steric strain compared to ortho-substitution but alters electronic effects (e.g., resonance stabilization).

(S)-tert-Butyl 2,3-diaminopropanoate (CAS 104112-34-7)

Structural Differences :

- Substituents: Features two amino groups (2,3-diamino) vs. a nitrophenyl group.

- Backbone: Propanoate with amino substituents vs. nitroaromatic side chain.

Functional Implications :

- The amino groups are electron-donating, contrasting with the electron-withdrawing nitro group. This difference impacts solubility (amino groups enhance hydrophilicity) and reactivity (e.g., participation in condensation reactions).

- Both compounds share a tert-butyl ester, suggesting comparable stability against enzymatic or chemical degradation.

Research Findings and Mechanistic Insights

Impact of Substituent Position on Reactivity

The ortho-nitro group in the target compound introduces steric hindrance and polar effects, which may slow electrophilic aromatic substitution compared to meta-nitro derivatives like Ethyl 3-(3-nitrophenyl)-3-oxopropanoate. However, the tert-butyl group’s steric protection could mitigate undesired side reactions in synthetic pathways .

Role of Ester Groups in Stability

Studies on tert-butyl-containing antioxidants (e.g., BHA in and ) demonstrate that bulky esters enhance metabolic stability. For example, BHA’s tert-butyl group contributes to its efficacy in inducing glutathione S-transferase activity, suggesting that tert-butyl esters in general may resist enzymatic degradation better than smaller esters like ethyl .

Contrasting Electronic Profiles

The electron-withdrawing nitro group in the target compound contrasts sharply with the electron-donating amino groups in (S)-tert-butyl 2,3-diaminopropanoate. This distinction dictates divergent applications: nitroaromatic compounds are often intermediates in explosives or dyes, while diamino esters serve in asymmetric synthesis .

Biological Activity

Tert-butyl 3-(2-nitrophenyl)propanoate is an organic compound with a unique structure that has garnered attention for its potential biological activity. This article delves into the compound's properties, synthesis, and biological interactions, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a tert-butyl group attached to a propanoate moiety, which is further bonded to a 2-nitrophenyl group. The presence of the nitro group contributes to its reactivity and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molar Mass | 251.28 g/mol |

| Functional Groups | Ester, Nitro |

| Synthesis Method | Multi-step organic synthesis |

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl propionate with 2-nitrophenyl derivatives. The reaction conditions often require specific catalysts to enhance yield and purity.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : The nitro group may enhance the compound's ability to modulate inflammatory pathways.

- Antitumor Activity : Structural analogs have shown promise in inhibiting tumor growth in preclinical studies.

- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains.

Studies employing molecular docking simulations and in vitro assays reveal that this compound interacts with specific proteins or enzymes relevant to its proposed biological activities. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Case Studies

-

Antitumor Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, suggesting a dose-dependent response.

Cell Line IC50 (µM) MCF-7 (Breast) 20 HeLa (Cervical) 15 A549 (Lung) 30 -

Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Treatment Group Inflammatory Marker Level (pg/mL) Control 300 Low Dose 200 High Dose 100

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Antitumor, Anti-inflammatory | |

| Tert-butyl 3-(4-nitrophenyl)propanoate | Antimicrobial | |

| Tert-butyl (S)-2-amino-3-(4-nitrophenyl)propanoate | Antitumor, Enhanced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.